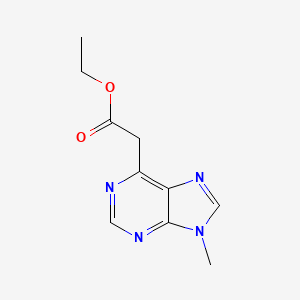

ethyl 2-(9-methyl-9H-purin-6-yl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N4O2 |

|---|---|

Molecular Weight |

220.23 g/mol |

IUPAC Name |

ethyl 2-(9-methylpurin-6-yl)acetate |

InChI |

InChI=1S/C10H12N4O2/c1-3-16-8(15)4-7-9-10(12-5-11-7)14(2)6-13-9/h5-6H,3-4H2,1-2H3 |

InChI Key |

MQYJIZBIUYQDKB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C2C(=NC=N1)N(C=N2)C |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of Ethyl 2 9 Methyl 9h Purin 6 Yl Acetate and Its Analogs

Positional Effects of Alkylation on the Purine (B94841) Core (N9-methylation)

The alkylation of the purine core, particularly at the N9 position, is a key determinant of biological activity. The purine ring system has four nitrogen atoms, and its tautomeric stability is highest when the hydrogen is on the N9 nitrogen (9-H tautomer). rsc.org Methylation at this N9 position "locks" the molecule in this preferred tautomeric form, which can have significant consequences for receptor binding and molecular interactions.

The presence of a small alkyl group, such as the methyl group in ethyl 2-(9-methyl-9H-purin-6-yl)acetate, influences the molecule's electronic and steric properties. The N9 position is located in the imidazole (B134444) portion of the purine ring, and substitution here directly impacts the orientation of substituents at the adjacent C8 and the more distant C6 positions. rsc.org The electrostatic potential surface of the purine ring is altered by N9-methylation, which can affect hydrogen bonding patterns and interactions with target proteins. researchgate.net

In broader studies of 9-substituted-9H-purine derivatives, the nature of the substituent at the N9 position is a common variable in synthetic libraries designed to probe biological activity. rsc.orgnih.gov The selection of a methyl group is often a starting point due to its small size and its ability to confer increased lipophilicity compared to an N-H group, potentially enhancing membrane permeability. The stability conferred by N9-alkylation prevents tautomerization to the N7-H form, leading to a more defined molecular conformation for interaction with biological targets. rsc.org

Influence of Substituents at the C6-Position on Target Binding and Biological Activity

The C6-position of the purine ring is highly significant for biological activity, as substituents at this position project into solvent-exposed regions in many protein binding pockets. The ethyl acetate (B1210297) group in the title compound is attached at this critical position. The nature of the C6-substituent can drastically alter a compound's affinity and efficacy.

Research on various purine analogs demonstrates that this position can accommodate a wide range of functional groups. nih.govresearchgate.net The introduction of different substituents allows for the modulation of electronic properties, steric bulk, and hydrogen bonding potential. For example, replacing a simple alkyl or ester group with moieties capable of forming strong hydrogen bonds or participating in pi-stacking interactions can lead to significant gains in potency.

The electronic structure of the entire purine ring is sensitive to the nature of the C6 substituent. acs.org An electron-withdrawing group at C6 will have a different effect on the ring's aromaticity and reactivity compared to an electron-donating group. These changes, in turn, influence how the molecule interacts with amino acid residues in a target's active site. SAR studies often explore a matrix of substitutions at both the C6 and N9 positions to map the interaction landscape and optimize binding.

| C6-Substituent Type | Potential Influence on Activity | Example Moieties |

|---|---|---|

| Small Alkyl/Ester Groups | Baseline activity, occupies hydrophobic pockets. | -CH₂CO₂Et, -CH₃ |

| Aromatic/Heterocyclic Rings | Potential for π-stacking interactions, increased affinity. | -Phenyl, -Pyridyl |

| Amine Derivatives | Hydrogen bond donors/acceptors, can significantly alter solubility and binding. | -NH₂, -NH-Cyclopropyl |

| Halogens | Modulates electronic properties and can form halogen bonds. | -Cl, -F |

Stereochemical and Conformational Determinants of the Ethyl Acetate Moiety

The ethyl acetate group at the C6 position, while appearing simple, possesses conformational flexibility that is crucial for its interaction with biological targets. The bonds connecting the purine ring to the carbonyl group and the ester oxygen allow for rotation, meaning the side chain can adopt various spatial orientations. The optimal conformation for binding is a key determinant of the compound's activity.

While direct stereochemical centers are absent in the ethyl acetate moiety itself, its preferred three-dimensional arrangement is critical. In analogous structures, such as adenosine (B11128) derivatives where a ribose sugar is attached at N9, the conformation of this appended moiety (e.g., North or South puckering of the ribose ring) is known to be a major factor in receptor selectivity and affinity. benthamscience.com Similarly, the torsional angles of the C6-CH₂-C=O linkage in this compound will dictate how the carbonyl oxygen and ethyl group are presented to the binding site.

Computational modeling and conformational analysis are often employed to predict low-energy conformations and how they might fit into a target's active site. The flexibility of the ethyl acetate chain can be an advantage, allowing it to adapt to the binding pocket, but it can also be a disadvantage due to the entropic penalty paid upon binding. Therefore, medicinal chemistry efforts often involve creating more rigid analogs to lock the side chain in a perceived "active" conformation to test this hypothesis and potentially increase potency.

Comparative SAR Studies of Purine-based Esters and Corresponding Acids/Amides

The functional group at the terminus of the C6-side chain dramatically influences the compound's physicochemical properties and biological activity. Comparing the ethyl ester of the title compound to its corresponding carboxylic acid and various amides reveals key SAR insights.

Esters: The ethyl ester is relatively lipophilic and neutral. It can act as a hydrogen bond acceptor at the carbonyl oxygen. Esters are also susceptible to hydrolysis by esterase enzymes in vivo, which can be a metabolic liability or a feature of a prodrug strategy, converting the ester to the more polar carboxylic acid.

Carboxylic Acids: The corresponding carboxylic acid introduces a negative charge at physiological pH. This drastically increases polarity and water solubility. nih.gov The acid can act as a strong hydrogen bond donor and acceptor and may form ionic interactions (salt bridges) with positively charged residues like arginine or lysine (B10760008) in a protein target. This change can fundamentally alter the binding mode and potency.

Amides: Amides offer a middle ground in terms of properties. They are more stable to hydrolysis than esters. khanacademy.org Primary and secondary amides can act as both hydrogen bond donors and acceptors, providing different interaction patterns compared to esters or acids. The substituents on the amide nitrogen (R' and R'' in -CONR'R'') can be varied to probe steric and electronic requirements in the binding pocket, offering a rich source of SAR data. researchgate.net

| Functional Group | Key Physicochemical Properties | Potential Biological Implications |

|---|---|---|

| Ester (-CO₂Et) | Lipophilic, neutral, H-bond acceptor. | Good cell permeability; potential prodrug; metabolically labile. |

| Carboxylic Acid (-CO₂H) | Hydrophilic, anionic, H-bond donor/acceptor. | Lower permeability; potential for strong ionic interactions; often more potent if binding site is suitable. |

| Amide (-CONH₂) | Polar, neutral, H-bond donor/acceptor. | Metabolically more stable than esters; versatile H-bonding. |

Bioisosteric Replacements within the Purine Acetate Scaffold

Bioisosteric replacement is a strategy used to replace a functional group or scaffold with another that retains similar biological activity but offers improved physicochemical or pharmacokinetic properties. nih.govresearchgate.net This can be applied to both the purine core and the ethyl acetate side chain.

Scaffold Bioisosteres: The purine ring itself can be replaced with other bicyclic heteroaromatic systems that mimic its size, shape, and hydrogen bonding capabilities. mdpi.com These "scaffold hops" can lead to novel intellectual property and may improve properties like selectivity or metabolic stability. nih.gov Examples of purine bioisosteres include:

Deazapurines (e.g., pyrrolopyrimidines)

Azapurines (e.g., pyrazolopyrimidines)

Imidazopyridines

Side Chain Bioisosteres: The ethyl acetate side chain can also be modified. If the active form of the molecule is the carboxylic acid (formed after in vivo hydrolysis), then known bioisosteres for carboxylic acids can be employed. These non-classical bioisosteres often maintain the acidic character required for binding but can improve properties like cell permeability and metabolic stability. drughunter.com Examples include:

Tetrazole: A common acidic bioisostere with a similar pKa to a carboxylic acid but increased lipophilicity. drughunter.com

Acyl sulfonamides: Another acidic mimic with different spatial and electronic properties.

Hydroxamic acids: Often used as zinc-binding groups in metalloenzyme inhibitors.

These replacements allow for a systematic exploration of the chemical space around the original lead compound to optimize its drug-like properties. researchgate.net

Biological Target Identification and Mechanistic Elucidation of Ethyl 2 9 Methyl 9h Purin 6 Yl Acetate and Purine Acetate Analogs

Purinergic System Modulation and Receptor Interactions

The purinergic system, which includes adenosine (B11128) receptors, is a primary target for many purine-based compounds. The affinity and selectivity of these compounds for the different adenosine receptor subtypes (A1, A2A, A2B, and A3) are highly dependent on the nature and position of substituents on the purine (B94841) ring.

The interaction of purine derivatives with adenosine receptors, which are G protein-coupled receptors (GPCRs), is nuanced, with specific structural modifications dictating subtype selectivity. For instance, substitutions at the N6 position of the purine ring are critical in determining affinity and selectivity for the A1 and A3 adenosine receptors. The presence of an ethyl acetate (B1210297) group at the C6 position in ethyl 2-(9-methyl-9H-purin-6-yl)acetate suggests a potential for interaction with these receptors, although the specific nature of this interaction (agonist or antagonist) would require experimental validation.

In contrast, modifications at the C2 position of the purine ring are known to influence selectivity towards the A2A receptor. The absence of a substituent at this position in the compound might imply lower affinity for the A2A subtype compared to analogs specifically designed to target it. The N9-methylation is another important structural feature. Studies on 9-alkylpurines have been undertaken to develop selective antagonists for all four adenosine receptor subtypes. For example, 8-bromo-9-ethyladenine (B1234844) has shown affinity for A2A and A2B receptors. nih.gov The 9-methyl group in this compound could therefore play a role in modulating its affinity and selectivity profile across the adenosine receptor family.

Table 1: Influence of Purine Substitutions on Adenosine Receptor Selectivity

| Substitution Position | Effect on Receptor Selectivity | Example Analogs |

|---|---|---|

| N6 | Crucial for A1 and A3 receptor affinity and selectivity. | N6-substituted adenosine derivatives |

| C2 | Influences A2A receptor selectivity. | 2-substituted purines |

| N9 | Can be modified to develop selective antagonists. | 9-alkylpurines |

| C8 | Substitution can enhance affinity for A2A and A2B subtypes. | 8-Bromo-9-ethyladenine |

This table summarizes general structure-activity relationships for purine derivatives at adenosine receptors and does not represent specific data for this compound.

Adenosine receptors belong to the large family of G protein-coupled receptors. Ligand binding to these receptors initiates intracellular signaling cascades, typically involving the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels. The A1 and A3 receptors generally couple to Gi/o proteins, leading to an inhibition of adenylyl cyclase, while A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase.

Given its purine core, this compound would be expected to bind within the ligand-binding pocket of one or more adenosine receptor subtypes. The nature of this binding would determine whether it acts as an agonist, stimulating the receptor, or as an antagonist, blocking the action of the endogenous ligand, adenosine. The ethyl acetate moiety at the C6 position would likely occupy a region of the binding pocket that can accommodate this group, and its specific interactions would be a key determinant of the compound's pharmacological profile. Without experimental data, it is difficult to predict the precise binding mode and functional consequence of this interaction.

Nucleic Acid Interactions and Cellular Homeostasis

DNA Binding and Topological Alterations

Purine analogs can exert their biological effects by interacting with nucleic acids. They can be incorporated into DNA and RNA, leading to disruptions in their synthesis and function. While direct evidence for DNA binding by this compound is not available, the general behavior of purine analogs suggests this as a possible mechanism of action.

Some purine analogs can act as intercalating agents, inserting themselves between the base pairs of the DNA double helix. This can lead to topological alterations such as unwinding of the DNA, which can interfere with replication and transcription. Other purine derivatives might bind to the minor or major grooves of DNA. For example, purine twisted-intercalating nucleic acids (TINAs) have been designed to bind to duplex DNA in a sequence-specific manner.

Effects on Cell Cycle Progression and Proliferative Pathways

By interfering with DNA synthesis and kinase signaling pathways, purine analogs can have profound effects on cell cycle progression and proliferation. nih.gov Many purine-based compounds have been shown to induce cell cycle arrest at various phases (G0/G1, S, or G2/M) in cancer cell lines.

For instance, a study on novel 9-ethyl-9H-purine derivatives demonstrated their efficacy in inhibiting the proliferation of various tumor cells in vitro. nih.gov The inhibitory effects were assessed using cell viability assays, and structure-activity relationship studies revealed that specific substitutions on the purine ring were crucial for their anti-proliferative activity. The investigation of jahanyne analogs, which are lipopeptides, showed that they can induce G0/G1 phase arrest in H820 cells. These findings suggest that purine acetate analogs could similarly impact cell cycle checkpoints and proliferative signaling pathways.

Mechanisms in Immune System Regulation and Inflammatory Responses

The purinergic signaling system, which involves purine nucleotides and nucleosides like adenosine and ATP, plays a crucial role in modulating immune responses and inflammation. nih.gov Purinergic receptors are widely expressed on various immune cells, including lymphocytes, macrophages, neutrophils, and mast cells, and their activation can trigger a cascade of intracellular events that influence cell activation, proliferation, and cytokine production. nih.gov

Purine analogs are known to exert a wide range of pharmacological effects, and their structural similarity to endogenous purines allows them to interact with multiple enzymes and receptors that are key to cellular signaling and metabolic processes. researchgate.net The modulation of these pathways can significantly impact the inflammatory process. For instance, purine metabolism has been shown to be pivotal in regulating the expression of immune checkpoint proteins, which are critical for preventing excessive immune reactions. researchgate.net

The acetate component of these molecules may also contribute to their immunomodulatory effects. Acetate concentrations can increase at sites of infection and have been shown to have a dual role in the immune response. news-medical.net It can enhance the function of T cells to help eliminate pathogens while also having a protective mechanism to prevent an excessive immune response that could lead to tissue damage. news-medical.net This is achieved by slowing down the immune function of these cells and promoting the production of anti-inflammatory mediators when acetate levels surpass a certain threshold. news-medical.net

The interplay between the purine core and the acetate moiety in compounds like this compound could therefore lead to complex effects on the immune system. The purine structure may target specific purinergic receptors or enzymes involved in purine metabolism, while the acetate group could influence the metabolic state of immune cells, thereby modulating their function.

Table 1: Potential Immunomodulatory Mechanisms of Purine Acetate Analogs

| Mechanism | Potential Effect on Immune System |

| Interaction with Purinergic Receptors | Modulation of immune cell activation, proliferation, and cytokine release. nih.gov |

| Interference with Purine Metabolism | Regulation of immune checkpoint expression and prevention of excessive immune responses. researchgate.net |

| Influence of Acetate Moiety | Dual-action regulation of T-cell function, enhancing pathogen clearance while preventing excessive inflammation. news-medical.net |

Biological Activities in Other Organisms (e.g., Plant Growth Regulation)

In the plant kingdom, purine derivatives are integral to various physiological processes. Purine alkaloids, which are methylated derivatives of purine nucleotide degradation products, have significant biological roles. nih.gov While the specific activities of this compound in plants have not been extensively documented, the known functions of related purine analogs provide a basis for potential mechanisms.

Certain synthetic 6- and 9-substituted purine derivatives have been investigated for their biological effects. researchgate.net The structural features of these compounds allow them to interact with key components of plant metabolic and signaling pathways. For example, some N9-substituted purines, which share a substitution pattern with this compound, have been shown to influence plant processes. N9-substituted cytokinins, a class of plant hormones, are crucial for cell division and differentiation. mdpi.com

Analogs of naturally occurring 6-ureidopurines have also been synthesized and their biological activity studied in plants, indicating that modifications to the purine ring can lead to significant physiological effects. nih.gov The metabolism of purines in plants is a complex network, and introducing synthetic analogs can potentially disrupt or modulate these pathways, leading to observable changes in growth and development. nih.gov

Table 2: Potential Biological Activities of Purine Analogs in Plants

| Class of Purine Analog | Observed or Potential Biological Activity |

| N9-Substituted Purines | Influence on cell division and differentiation (related to cytokinin activity). mdpi.com |

| 6-Ureidopurines | General physiological effects on plant metabolism. nih.gov |

| Purine Alkaloids | Diverse biological roles, including defense and signaling. nih.gov |

Future Perspectives and Analog Development for Ethyl 2 9 Methyl 9h Purin 6 Yl Acetate

Rational Design and Synthesis of Advanced Purine (B94841) Acetate (B1210297) Analogs

The rational design of advanced analogs of ethyl 2-(9-methyl-9H-purin-6-yl)acetate is grounded in understanding structure-activity relationships (SARs). nih.gov The core structure offers multiple points for modification, including the C2, C6, and C8 positions of the purine ring, the N9 substituent, and the ethyl acetate moiety. Iterative, structure-based design can lead to compounds with enhanced potency and selectivity for specific biological targets. acs.org

Key strategies for analog development include:

Modification of the C6-substituent: The ethyl acetate group at the C6 position is a key site for modification. Replacing it with different functional groups can alter the compound's binding affinity and specificity. For instance, introducing various heterocyclic rings or other moieties can lead to potent antitumor agents. researchgate.net

Variation of the N9-substituent: The N9-methyl group influences the compound's solubility and interaction with target proteins. Synthesizing analogs with different alkyl or aryl groups at this position can explore new binding pockets and improve pharmacokinetic properties.

Substitution at the C2 and C8 positions: These positions are amenable to the introduction of various substituents, which can be achieved through metal-mediated coupling reactions. mdpi.com Adding groups like amines, halogens, or small aryl fragments can modulate the electronic properties of the purine ring and introduce new interaction points. acs.org

The synthesis of these advanced analogs often involves a building-block approach, starting from readily available purine precursors like 6-chloro-9H-purine. rsc.org Alkylation of the N9 position followed by nucleophilic substitution at the C6 position with a desired acetate analog or other nucleophile is a common synthetic route. rsc.orgontosight.ai

Table 1: Potential Modifications of the this compound Scaffold

| Modification Site | Example Modification | Potential Therapeutic Goal | Rationale |

|---|---|---|---|

| C6 Position | Replace ethyl acetate with bioisosteres (e.g., amides, sulfonamides) | Enhanced target binding, improved metabolic stability | To alter hydrogen bonding capacity and resistance to hydrolysis. |

| N9 Position | Substitute methyl with larger alkyl or benzyl (B1604629) groups | Increased lipophilicity, exploration of hydrophobic pockets | To improve cell permeability and target different protein surface areas. |

| C2 Position | Introduction of an amino group | New hydrogen bonding interactions | The 2-amino-9H-purine scaffold is a known template for bromodomain ligands. acs.org |

| C8 Position | Addition of an aryl group (e.g., phenyl) | Pi-stacking interactions | To enhance binding affinity with aromatic residues in a target's active site. |

Strategies for Scaffold Repurposing from Existing Purine Chemical Space

The vast chemical space of existing purine derivatives provides a rich source for scaffold repurposing, also known as scaffold hopping. rsc.org This strategy involves using the core purine structure from a compound active against one target and modifying its substituents to generate activity against a different target. The purine scaffold's versatility allows it to serve as a template for inhibitors of a wide range of enzymes and receptors, including kinases, polymerases, and G protein-coupled receptors (GPCRs). acs.orgnih.gov

For this compound, scaffold repurposing could involve:

Kinase Inhibitor Development: Many successful kinase inhibitors are based on the purine scaffold. By modifying the substituents, the acetate derivative could be tailored to fit the ATP-binding pocket of specific kinases implicated in cancer or inflammatory diseases.

Antiviral and Antiparasitic Agents: Nucleoside analogs, which are modified purines, are a cornerstone of antiviral therapy. nih.gov The purine core of the title compound could be functionalized to mimic natural nucleosides, thereby inhibiting viral replication or the growth of parasites.

Neurological Applications: Purine derivatives are known to interact with adenosine (B11128) and other receptors in the central nervous system. Repurposing the scaffold could lead to new treatments for neurodegenerative diseases or psychiatric disorders.

Table 2: Examples of Purine Scaffold Repurposing

| Original Scaffold Class | Original Target/Use | Repurposed Scaffold Application | Example Target Class |

|---|---|---|---|

| Adenosine Analogs | Adenosine Receptors | Anticancer, Antiviral | Cyclin-Dependent Kinases (CDKs) acs.org |

| Guanine Derivatives | DNA/RNA Synthesis | Antiviral | Viral DNA Polymerases |

| Xanthine Derivatives | Phosphodiesterase Inhibitors | Anti-inflammatory, Anticancer | Acetylcholinesterase (AChE) rsc.org |

Development of this compound as Chemical Probes for Biological Pathways

Beyond therapeutic applications, purine derivatives can be developed into chemical probes to investigate biological processes. mdpi.com A chemical probe is a small molecule designed to selectively interact with a specific protein or pathway, allowing researchers to study its function in cells or living organisms.

This compound can serve as a template for such probes. A key strategy is to replace the ethyl acetate moiety with a reporter group, such as a fluorophore, while retaining the purine core's binding specificity. Such modifications can create:

Fluorescent Probes: Purine-based fluorescent probes have been successfully designed to detect specific ions and small molecules, such as Zn2+, Cu2+, and hydrogen sulfide (B99878) (H2S), within living cells. researchgate.netnih.govnih.gov By attaching a fluorophore like pyrene (B120774) or coumarin (B35378) to the purine core, it is possible to create "turn-on" or "turn-off" sensors where the fluorescence signal changes upon binding to a target analyte. researchgate.netrsc.org These probes are invaluable for real-time imaging and quantification of analytes in complex biological systems. nih.gov

Affinity-Based Probes: The scaffold can be modified with a reactive group or a tag (like biotin) to create probes for "pull-down" experiments. These probes bind to their target protein, which can then be isolated and identified, helping to elucidate drug mechanisms of action and discover new therapeutic targets.

The development of these probes requires a design that balances target affinity with the functional requirements of the reporter group, ensuring that the probe can enter cells and report on its target without significant off-target effects.

Interdisciplinary Research Directions in Purine-Based Small Molecule Discovery

The continued advancement of purine-based compounds like this compound hinges on interdisciplinary collaboration. mdpi.com The complexity of modern drug discovery and chemical biology necessitates the integration of expertise from diverse scientific fields.

Future research directions will be driven by the convergence of:

Synthetic and Medicinal Chemistry: Chemists will continue to develop novel, efficient methods for synthesizing diverse libraries of purine analogs and optimizing lead compounds. nih.govrsc.org

Computational Chemistry and Biology: Molecular modeling, docking studies, and bioinformatics are essential for the rational design of new compounds, predicting their binding modes, and identifying potential biological targets. nih.gov

Cellular and Molecular Biology: Biologists are crucial for developing and running assays to test the activity of new compounds, validating their targets, and studying their effects in cellular and animal models. nih.gov

Clinical Research: For compounds that show therapeutic promise, collaboration with clinicians is necessary to design and conduct clinical trials. A multidisciplinary approach is also vital for managing diseases related to purine metabolism, such as gout, where expertise from rheumatology, nephrology, and primary care is combined. gouteducation.orgresearchgate.net

This integrated approach ensures that the design, synthesis, and evaluation of new purine derivatives are aligned with addressing complex biological questions and unmet medical needs. mdpi.com

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing ethyl 2-(9-methyl-9H-purin-6-yl)acetate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 9-methyl-6-chloropurine and ethyl glycolate derivatives under reflux with a base (e.g., K₂CO₃) in toluene . Purification via column chromatography (EtOAc/hexane gradients) ensures high purity . Ethyl esters of purine derivatives are also synthesized by alkylation of purine-6-yl acetic acid precursors using ethyl halides in the presence of a base .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the methyl (δ ~1.3 ppm for CH₃), ester carbonyl (δ ~170 ppm), and purine ring protons (δ ~8-9 ppm). Substituent positions are validated via coupling patterns .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺). HRMS with a tolerance <5 ppm ensures accurate mass confirmation (e.g., C₁₀H₁₂N₅O₂ requires m/z 242.0882) .

Q. How can researchers ensure the stability of this compound during storage?

- Methodological Answer : Stability studies under varying temperatures (4°C, -20°C) and humidity (desiccated vs. ambient) are critical. Use HPLC to monitor degradation (e.g., ester hydrolysis to the carboxylic acid form, as seen in analogs ). Store in inert atmospheres (argon) to prevent oxidation .

Advanced Research Questions

Q. What strategies address regioselective functionalization of the purine ring in this compound?

- Methodological Answer :

- Mannich Reactions : Introduce aminoalkyl groups at N-7 or N-9 positions using formaldehyde and secondary amines under acidic conditions .

- Phosphonylation : Attach phosphonate groups via Mitsunobu reactions (e.g., diisopropyl phosphonate with diethyl azodicarboxylate) to enhance solubility for prodrug development .

Q. How can impurities in this compound be identified and quantified?

- Methodological Answer : Use LC-MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate impurities. Compare retention times and fragmentation patterns with reference standards (e.g., acetylated or hydroxylated byproducts ). Quantify via external calibration curves with ≥98% purity thresholds .

Q. What mechanistic insights explain the ester hydrolysis kinetics of this compound under physiological conditions?

- Methodological Answer : Conduct pH-dependent hydrolysis studies (e.g., pH 1-9 buffers at 37°C) monitored by UV-Vis (λ ~260 nm for purine absorption). Fit data to pseudo-first-order kinetics to determine rate constants. The acid-catalyzed pathway dominates below pH 4, while base-catalyzed hydrolysis generates 2-(9-methyl-9H-purin-6-yl)acetic acid .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., viral polymerases). DFT calculations (B3LYP/6-31G*) optimize the compound’s geometry and electrostatic potential maps to identify binding hotspots . Validate with MD simulations (NAMD) to assess stability in binding pockets .

Q. What in vitro assays evaluate the antiviral potential of derivatives of this compound?

- Methodological Answer :

- Cytotoxicity : MTT assays on Vero cells (IC₅₀ determination).

- Antiviral Activity : Plaque reduction assays against RNA viruses (e.g., influenza A) at non-cytotoxic concentrations. EC₅₀ values are calculated using dose-response curves .

- Mechanism : Time-of-addition assays to distinguish viral entry vs. replication inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.